molecular formula C17H20BNO2 B591906 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile CAS No. 952675-93-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile

Cat. No. B591906
CAS RN: 952675-93-3
M. Wt: 281.162
InChI Key: XVGIGXQBIKZYBX-UHFFFAOYSA-N
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Description

The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile” is a complex organic molecule. It contains a boronate group, which is a common feature in many organic synthesis reactions . The compound is a colorless to yellow liquid or semi-solid .


Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium catalysts for borylation reactions . A study on the synthesis of a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, describes the use of 5-bromoindole as a raw material .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray single crystal diffraction and Density Functional Theory (DFT). These studies have shown that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The compound can participate in various transformation processes due to its high stability, low toxicity, and high reactivity . It can undergo nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 435.4±35.0 °C at 760 mmHg, and a flash point of 217.1±25.9 °C .

Scientific Research Applications

Synthesis of Silicon-Based Drugs and Odorants

The compound serves as a crucial building block for the synthesis of biologically active derivatives, exemplified by its use in creating silicon-based drugs and odorants. A notable application includes the synthesis of the retinoid agonist disila-bexarotene, demonstrating the compound's synthetic potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).

Advancements in Organic Synthesis Techniques

Research highlights its role in the advancement of organic synthesis techniques, particularly in the creation of boric acid ester intermediates. These intermediates, featuring benzene rings, are key in further chemical reactions, underscoring the compound's significance in enhancing synthetic methodologies (Huang et al., 2021).

Development of Semiconducting Polymers

The compound's utility extends into the field of electronics through the synthesis of high-performance semiconducting polymers. It acts as a precursor in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, vital for semiconducting applications (Kawashima et al., 2013).

Crystal Structure and DFT Studies

The compound's structural and electronic properties have been extensively studied, providing insights into its molecular structure through X-ray diffraction and density functional theory (DFT) analyses. These studies are crucial for understanding the compound's reactivity and stability, further facilitating its application in various scientific research domains (Wu et al., 2021).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-13-10-12(11-19)8-9-14(13)15/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGIGXQBIKZYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701717
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile

CAS RN

952675-93-3
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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